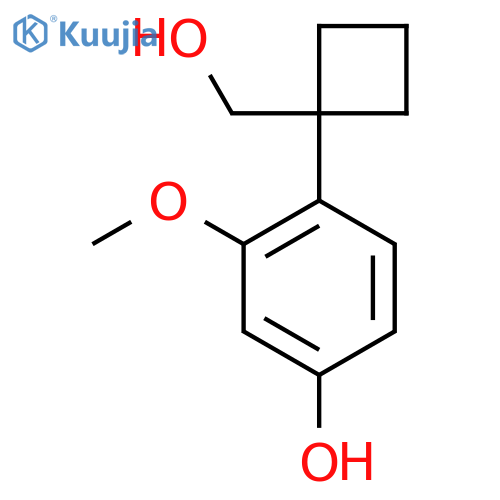Cas no 2228605-89-6 (4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol)

2228605-89-6 structure
商品名:4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol
4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol
- EN300-1803095
- 4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol
- 2228605-89-6
-
- インチ: 1S/C12H16O3/c1-15-11-7-9(14)3-4-10(11)12(8-13)5-2-6-12/h3-4,7,13-14H,2,5-6,8H2,1H3
- InChIKey: PIUVJMJIXVKMLN-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=CC(=CC=2OC)O)CCC1
計算された属性
- せいみつぶんしりょう: 208.109944368g/mol
- どういたいしつりょう: 208.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 49.7Ų
4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803095-0.1g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 0.1g |
$1019.0 | 2023-09-19 | ||
| Enamine | EN300-1803095-5.0g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 5g |
$3355.0 | 2023-06-03 | ||
| Enamine | EN300-1803095-0.05g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 0.05g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1803095-0.25g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 0.25g |
$1065.0 | 2023-09-19 | ||
| Enamine | EN300-1803095-10g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 10g |
$4974.0 | 2023-09-19 | ||
| Enamine | EN300-1803095-2.5g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 2.5g |
$2268.0 | 2023-09-19 | ||
| Enamine | EN300-1803095-0.5g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 0.5g |
$1111.0 | 2023-09-19 | ||
| Enamine | EN300-1803095-1.0g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1803095-5g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 5g |
$3355.0 | 2023-09-19 | ||
| Enamine | EN300-1803095-10.0g |
4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |
2228605-89-6 | 10g |
$4974.0 | 2023-06-03 |
4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
2228605-89-6 (4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol) 関連製品
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量